- Facile organocatalytic domino oxidation of diols to lactones by in situ-generated TetMe-IBXTetrahedron, 2014, 70(13), 2286-2293,
Cas no 82104-74-3 (5-Cyanophthalide)
5-Cyanophthalide structure
5-Cyanophthalide Properties
Names and Identifiers
-
- 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
- 5-CYANO-3H-ISOBENZOFURANONE
- 5-CYANOPHTHALIDE
- 1,3-DIHYDRO-1-OXO-5-ISOBENZOFURANCARBONITRILE
- 1,3-DIHYDRO-1-OXOISOBENZOFURAN-5-CARBONITRILE
- 1-OXO-1,3-DIHYDRO-2-BENZOFURAN-5-CARBONITRILE
- 5-Phthalidenitrile
- 5-Cyanophthaleine
- 1-(4-FLUOROPHENYL)-1,3-DIHYROSOBENZOFURAN-5-CARBONITRILE
- 1,3-DIHYDRO-1-OXO-5-ISOBENZOFURANC
- 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile,5-Cyano-3H-isobenzofuranone
- 1-oxo-phthalan-5-carbonitrile
- 5-CYANO- PHTHALIDE
- 5-cyano-3H-isobenzofuran-1-one
- 5-cyano-isobenzofuran-1-one
- 6-cyano-1,3-dihydro-3-oxo-isobenzofuran
- 5-cyano phthalide
- 5-Isobenzofurancarbonitrile, 1,3-dihydro-1-oxo-
- 1-oxo-3H-2-benzofuran-5-carbonitrile
- 5-Cyanophthalid
- 1-oxo-3H-isobenzofuran-5-carbonitrile
- KSC448C0F
- 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile
- 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile (ACI)
- 1-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
- 5-Cyanophthalide, 97%
- W-104188
- C2001
- 82104-74-3
- BCP13095
- EC 279-900-2
- XEEGWTLAFIZLSF-UHFFFAOYSA-N
- 1,3-Dihydro-1-oxo-5-isobenzofurancarbonitrile; 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile; 5-Cyanophthalide
- AKOS015836116
- AS-11983
- AC9502
- NS00008755
- A840246
- BP-12876
- CS-W016184
- AC-5340
- AR-011/40257489
- B8XZJ4L2MB
- Diethyl 1-butylpyrrolidine-2,5-dicarboxylate
- AMY40169
- SY051382
- MFCD01072882
- EINECS 279-900-2
- SCHEMBL1641
- DTXSID40868641
- FT-0620351
- EN300-396646
- 5-Cyanophthalide,98%
- DB-056572
- +Expand
-
- MFCD01072882
- XEEGWTLAFIZLSF-UHFFFAOYSA-N
- 1S/C9H5NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,5H2
- N#CC1C=C2C(C(OC2)=O)=CC=1
Computed Properties
- 159.03200
- 0
- 3
- 0
- 159.032
- 12
- 253
- 0
- 0
- 0
- 0
- 0
- 1
- 0.5
- nothing
- 0
- 50.1
Experimental Properties
- 1.22868
- 50.09000
- 1.606
- 407.5 °C at 760 mmHg
- 201.0 to 205.0 deg-C
- 407.5 °C at 760 mmHg
- solid
- Not determined
- 1.3600
5-Cyanophthalide Security Information
5-Cyanophthalide Customs Data
- 2932999099
-
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Cyanophthalide Price
5-Cyanophthalide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: 2-Iodo-3,4,5,6-tetramethylbenzoic acid Solvents: Acetonitrile , Water ; 8 h, 30 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, cooled
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 6 h, rt → 75 °C; 75 °C → rt
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 6 h, rt → 75 °C; 75 °C → rt
Reference
Synthesis of 5-(chlorocarbonyl)phthalide
Heilongjiang Yiyao,
2009,
22(4),
499-500
,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Thionyl chloride ; 8 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water
1.3 Reagents: Sulfolane , Thionyl chloride Solvents: Toluene ; 5 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water
1.3 Reagents: Sulfolane , Thionyl chloride Solvents: Toluene ; 5 h, reflux
Reference
Synthesis of citalopram hydrobromide
Zhongguo Yiyao Gongye Zazhi,
2005,
36(1),
6-8
,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Nickel dichloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ; 20 h, 90 °C
Reference
Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant
Journal of Organic Chemistry,
2022,
87(7),
4951-4954
,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 6 h, rt → 75 °C; 75 °C → rt
Reference
Synthesis of 5-(chlorocarbonyl)phthalide
Heilongjiang Yiyao,
2009,
22(4),
499-500
,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Formic acid ; 40 min, reflux
Reference
New synthesis of 5-cyanophthalide
Zhongguo Yaoye,
2011,
20(18),
24-25
,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Cuprous cyanide Solvents: Water
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C; 30 min, rt; rt → 50 °C
1.2 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C; 30 min, rt; rt → 50 °C
Reference
Synthesis of 5-cyanophthalide
Huaxue Yu Shengwu Gongcheng,
2006,
23(6),
17-18
,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → 50 °C
1.2 Reagents: Zinc carbonate Solvents: Water ; 50 °C
1.3 50 °C; 50 °C → 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C
1.5 Reagents: Sodium bicarbonate , Cuprous cyanide Solvents: Water ; 2 °C; 2 °C; 0 °C; 0 °C → rt; rt; pH 8, rt → 60 °C
1.6 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 60 °C → rt
1.7 Solvents: Ethyl acetate , Water ; rt
1.8 Reagents: Sodium carbonate Solvents: Water ; pH 7, rt
1.2 Reagents: Zinc carbonate Solvents: Water ; 50 °C
1.3 50 °C; 50 °C → 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C
1.5 Reagents: Sodium bicarbonate , Cuprous cyanide Solvents: Water ; 2 °C; 2 °C; 0 °C; 0 °C → rt; rt; pH 8, rt → 60 °C
1.6 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 60 °C → rt
1.7 Solvents: Ethyl acetate , Water ; rt
1.8 Reagents: Sodium carbonate Solvents: Water ; pH 7, rt
Reference
Method for producing high-purity citalopram via Grignard and cyclization reactions
,
Hungary,
,
,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Dimethylformamide ; 6 h, reflux
Reference
Synthesis of 5-cyanoisobenzofuran-1-ketone as intermediate of citalopram
Zhongguo Yaoye,
2011,
20(17),
6-7
,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Zinc Catalysts: Nickel, (2,2′-bipyridine-κN1,κN1′)dibromo-, (SP-4-2)- Solvents: Dimethylacetamide ; 2 min, rt; 16 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation
Journal of the American Chemical Society,
2019,
141(49),
19257-19262
,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium bromate Catalysts: Magnesium chloride Solvents: Acetonitrile ; 18 h, rt
Reference
Visible Light-Promoted Magnesium, Iron, and Nickel Catalysis Enabling C(sp3)-H Lactonization of 2-Alkylbenzoic Acids
Organic Letters,
2021,
23(15),
5842-5847
,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: 4,4′-Dimethyl-2,2′-bipyridine , Nickel dichloride Solvents: Dimethylacetamide ; 3 h, rt
1.2 Reagents: Trifluoroacetic anhydride , Zinc , Sodium iodide , Potassium fluoride Solvents: Dimethylacetamide ; 0 °C; 36 h, 60 °C
1.2 Reagents: Trifluoroacetic anhydride , Zinc , Sodium iodide , Potassium fluoride Solvents: Dimethylacetamide ; 0 °C; 36 h, 60 °C
Reference
Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C-CN Bond Cleavage and Cyano Transfer
ACS Catalysis,
2020,
10(2),
1397-1405
,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Silica Catalysts: Sulfuric acid Solvents: Dichloromethane ; 10 min
1.2 10 min
1.3 Catalysts: Potassium dichromate ; overnight, rt
1.4 Reagents: Sodium bicarbonate ; 1 - 2 h, rt
1.2 10 min
1.3 Catalysts: Potassium dichromate ; overnight, rt
1.4 Reagents: Sodium bicarbonate ; 1 - 2 h, rt
Reference
A quick one-pot synthesis of lactones from cyclic ethers using silica mediated potassium dichromate
Heterocyclic Letters,
2020,
10(4),
603-608
,
5-Cyanophthalide Raw materials
- 1,3-Dihydroisobenzofuran-5-carbonitrile
- Benzonitrile, 3,4-bis(hydroxymethyl)-
- 4-Cyanopyridine N-oxide
- 4-Cyano-2-methylbenzoic acid
- 5-Isobenzofurancarbonylchloride, 1,3-dihydro-1-oxo-
- 5-Formylphthalide
- 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
- 5-bromo-1,3-dihydro-2-benzofuran-1-one
- 5-Aminophthalide
- 5-Carbamoylphthalide
- Propanedinitrile, methylphenyl-
5-Cyanophthalide Preparation Products
5-Cyanophthalide Suppliers
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5-Cyanophthalide Related Literature
-
Sheng Zhang,Wenchao Gao,Jianxue Shi,Jingjing Li,Fengyi Li,Yating Liang,Xuan Zhan,Man-Bo Li Org. Chem. Front. 2022 9 1261
-
Praveen Kumar Verma,Upendra Sharma,Manju Bala,Neeraj Kumar,Bikram Singh RSC Adv. 2013 3 895
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